molecular formula C30H28ClN3O3 B12419111 CBP/p300-IN-19 hydrochloride

CBP/p300-IN-19 hydrochloride

Número de catálogo: B12419111
Peso molecular: 514.0 g/mol
Clave InChI: DXRCZZHLNNZOOL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

CBP/p300-IN-19 hydrochloride is a potent and selective inhibitor of the histone acetyltransferases p300 and CREB-binding protein (CBP). These enzymes play crucial roles in the regulation of gene expression through the acetylation of histone and non-histone proteins. This compound has shown significant potential in cancer research due to its ability to inhibit the acetyltransferase activity of p300 and CBP, thereby affecting gene expression and cellular functions .

Métodos De Preparación

The synthesis of CBP/p300-IN-19 hydrochloride involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes the following steps:

Análisis De Reacciones Químicas

CBP/p300-IN-19 hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, which may alter its activity and stability.

    Reduction: Reduction reactions can modify the functional groups, potentially affecting the compound’s inhibitory properties.

    Substitution: Substitution reactions are commonly used to introduce or modify functional groups, enhancing the compound’s selectivity and potency.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Mecanismo De Acción

CBP/p300-IN-19 hydrochloride exerts its effects by inhibiting the histone acetyltransferase activity of p300 and CBP. These enzymes acetylate lysine residues on histone proteins, leading to changes in chromatin structure and gene expression. By inhibiting this activity, this compound prevents the acetylation of histones, thereby affecting the transcription of genes involved in cell growth, differentiation, and survival .

The molecular targets of this compound include the acetyltransferase domains of p300 and CBP. The compound binds to these domains, blocking their enzymatic activity and disrupting the acetylation of histone and non-histone proteins .

Comparación Con Compuestos Similares

Actividad Biológica

CBP/p300-IN-19 hydrochloride is a small-molecule inhibitor targeting the histone acetyltransferases (HATs) CBP (CREB-binding protein) and p300. These proteins play critical roles in gene transcription through the acetylation of histones and non-histone proteins, impacting various cellular processes, including cell proliferation, differentiation, and apoptosis. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, effects on cancer cell lines, and implications for therapeutic applications.

CBP and p300 are multifunctional proteins that possess HAT activity, which is essential for the acetylation of lysine residues on histones, leading to chromatin remodeling and transcriptional activation. The inhibition of these proteins by this compound disrupts their ability to acetylate histones, thereby affecting gene expression patterns associated with various cancers.

  • Histone Acetylation Inhibition : The compound selectively inhibits the HAT activity of CBP and p300, leading to decreased levels of acetylated histones in treated cells. This inhibition has been associated with reduced transcriptional activation of oncogenes and other cancer-related genes .
  • Cell Growth Arrest : Studies have demonstrated that treatment with this compound results in growth arrest in several cancer cell lines, including breast cancer (MCF-7) and non-small cell lung carcinoma (NSCLC) models. The compound induces phenotypic markers of senescence and prevents colony formation in vitro .
  • Gene Expression Profiling : Gene expression analyses reveal that the treatment with this compound mimics the effects observed with siRNA-mediated knockdown of p300/CBP, indicating its potential as a pharmacological tool for studying the biological functions of these proteins .

Efficacy Against Cancer Cell Lines

Cell Line IC50 (µM) Effect
MCF-7 (Breast Cancer)1.7Inhibition of ER-mediated transcription
A549 (Lung Cancer)2.0Induction of autophagy and growth arrest
H1299 (Lung Cancer)1.5Increased sensitivity to chemotherapy

The data indicate that this compound exhibits potent inhibitory effects across multiple cancer types, highlighting its potential as a therapeutic agent.

Case Studies

  • Breast Cancer Models : In preclinical studies using AR+ breast cancer models, treatment with this compound resulted in significant tumor growth inhibition correlated with decreased expression of target genes involved in cell proliferation .
  • Lung Cancer Studies : In NSCLC cell lines, the compound was shown to activate autophagic pathways while inhibiting cell survival mechanisms mediated by p300/CBP, suggesting a dual role in promoting cell death while preventing tumor growth .

Implications for Drug Development

The findings surrounding this compound suggest that it could serve as a lead compound for developing novel therapeutics targeting cancers characterized by overexpression or aberrant activity of p300/CBP. Its selective inhibition profile makes it a promising candidate for further optimization and clinical evaluation.

Propiedades

Fórmula molecular

C30H28ClN3O3

Peso molecular

514.0 g/mol

Nombre IUPAC

2,3-bis[4-(furan-3-yl)phenyl]-5-(piperidin-4-ylmethoxy)pyrazine;hydrochloride

InChI

InChI=1S/C30H27N3O3.ClH/c1-5-24(6-2-22(1)26-11-15-34-19-26)29-30(25-7-3-23(4-8-25)27-12-16-35-20-27)33-28(17-32-29)36-18-21-9-13-31-14-10-21;/h1-8,11-12,15-17,19-21,31H,9-10,13-14,18H2;1H

Clave InChI

DXRCZZHLNNZOOL-UHFFFAOYSA-N

SMILES canónico

C1CNCCC1COC2=CN=C(C(=N2)C3=CC=C(C=C3)C4=COC=C4)C5=CC=C(C=C5)C6=COC=C6.Cl

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.